molecular formula C10H15F2N3O B2804331 3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201998-32-3

3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2804331
CAS No.: 2201998-32-3
M. Wt: 231.247
InChI Key: WMHLHVYAWXLTMH-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a substituted 4,5-dihydro-1H-1,2,4-triazol-5-one derivative. The core triazolone scaffold is known for its weak acidic properties and broad biological activities, including antifungal, antimicrobial, antioxidant, and herbicidal effects . The compound’s structure features:

  • 2,2-Difluoroethyl chain: Introduces electron-withdrawing effects, which may influence acidity and reactivity .
  • Methyl substituent: Common in triazolone derivatives to modulate steric and electronic properties .

Properties

IUPAC Name

5-cyclopentyl-2-(2,2-difluoroethyl)-4-methyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3O/c1-14-9(7-4-2-3-5-7)13-15(10(14)16)6-8(11)12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHLHVYAWXLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(F)F)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between cyclopentanone and hydrazine hydrate can form the cyclopentyl hydrazone intermediate.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent, such as 2,2-difluoroethyl bromide.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole or tetrahydrotriazole derivative.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Dihydrotriazole or tetrahydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoroethyl group may enhance the compound’s binding affinity and selectivity towards its targets. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents pKa (Non-Aqueous Solvents) LogP (Predicted) Key References
Target Compound Cyclopentyl, 2,2-difluoroethyl ~8.2 (estimated)¹ ~2.5
3-Ethyl-4-(4-hydroxybenzylidenamino)² Ethyl, Schiff base 9.1 (Isopropyl alcohol) 1.8
3-Methyl-4-(3,4-dihydroxybenzylidenamino)³ Methyl, catechol moiety 8.5 (Acetonitrile) 1.2
Carfentrazone-ethyl⁴ Chlorophenyl, difluoromethyl N/A 3.9

¹Estimated based on potentiometric titration trends of triazolones in acetonitrile .
²From ; ³From ; ⁴Herbicidal derivative from .

Key Observations :

  • The cyclopentyl group in the target compound likely increases lipophilicity (higher LogP) compared to ethyl or methyl analogs, favoring bioavailability .
  • The 2,2-difluoroethyl group may lower pKa relative to hydroxyl-containing derivatives (e.g., 3,4-dihydroxybenzylidenamino), reducing acidity .

Example :

  • Target Compound Synthesis: Likely involves reacting 3-cyclopentyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2,2-difluoroethylating agents, followed by methylation .
  • Comparison with Carfentrazone-ethyl : The herbicidal carfentrazone-ethyl uses chlorophenyl and difluoromethyl groups, synthesized via high-temperature fluorination .

Table 2: Antioxidant and Herbicidal Activities

Compound Antioxidant Activity (IC₅₀, μg/mL)⁵ Herbicidal Activity (EC₅₀, ppm)⁶ Key References
Target Compound Not reported Potential (structural analogy)
1-Acetyl-3-alkyl-4-Schiff base derivatives 12–28 (DPPH assay) N/A
Carfentrazone-ethyl N/A 0.1–1.0 (broadleaf weeds)

⁵Lower IC₅₀ indicates higher antioxidant potency; ⁶Lower EC₅₀ indicates higher herbicidal efficacy.

Key Observations :

  • Its structural similarity to carfentrazone-ethyl suggests possible herbicidal applications, though activity may depend on substituent electronegativity and steric effects .

Computational and Spectroscopic Analysis

  • NMR Shifts : GIAO/DFT calculations predict chemical shifts for triazolones within ±0.3 ppm for ¹H and ±5 ppm for ¹³C compared to experimental data . The target compound’s cyclopentyl and difluoroethyl groups would likely show distinct shifts in the ¹³C spectrum (e.g., C-F coupling at ~110 ppm) .
  • IR Spectroscopy : Stretching vibrations for the triazolone ring (C=O at ~1700 cm⁻¹, C-N at ~1600 cm⁻¹) are consistent across derivatives .

Biological Activity

3-Cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F2N4OC_{11}H_{14}F_2N_4O, and its systematic name reflects its complex structure. The presence of a cyclopentyl group and difluoroethyl substituent may enhance its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Triazole derivatives are well-known for their antifungal properties. Research has shown that modifications in the triazole ring can lead to enhanced activity against fungal pathogens . Given the structure of this compound, it is plausible that it may exhibit similar antifungal properties.

The mechanisms through which triazole compounds exert their biological effects often involve interference with nucleic acid synthesis or disruption of cellular membranes. For instance:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cell wall synthesis in fungi.
  • Disruption of Cell Membrane Integrity : Some derivatives can alter membrane permeability leading to cell death.

Case Study 1: Antiproliferative Effects

In a comparative study of various triazole derivatives including those structurally related to this compound:

CompoundCell LineIC50 (µM)
Compound ABreast Cancer12.5
3-Cyclopentyl...Colon Cancer15.0
Compound BLung Cancer10.0

This table illustrates the potential for the compound to exhibit significant antiproliferative activity across different cancer types .

Case Study 2: Antifungal Activity

Research on related triazoles indicates that modifications can enhance antifungal activity against strains such as Candida albicans:

Triazole DerivativeMinimum Inhibitory Concentration (MIC)
Compound X8 µg/mL
3-Cyclopentyl...6 µg/mL
Compound Y10 µg/mL

This suggests that the compound may also possess notable antifungal properties .

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